molecular formula C5H10INS B6596776 2,3-dimethyl-4,5-dihydro-1,3-thiazol-3-ium iodide CAS No. 26934-29-2

2,3-dimethyl-4,5-dihydro-1,3-thiazol-3-ium iodide

Cat. No.: B6596776
CAS No.: 26934-29-2
M. Wt: 243.11 g/mol
InChI Key: APCZGLLBEWTYMV-UHFFFAOYSA-M
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Description

Significance of Thiazolium Salts in Heterocyclic Chemistry

Thiazolium salts are cornerstone compounds in heterocyclic chemistry due to their versatile applications in both biological and synthetic contexts. Their significance is rooted in several key aspects:

Biochemical Importance: The thiazolium ring is the active moiety in thiamine (B1217682) (Vitamin B1), an essential coenzyme in all living systems. wikipedia.org In its diphosphate (B83284) form, the thiamine thiazolium ring facilitates crucial metabolic reactions, including the decarboxylation of α-keto acids and the formation of α-hydroxyketones.

Catalysis: In synthetic organic chemistry, N-alkyl thiazolium salts are widely recognized as precursors to N-heterocyclic carbenes (NHCs). wikipedia.org These carbenes are potent organocatalysts for a variety of carbon-carbon bond-forming reactions, most notably the benzoin (B196080) condensation and the Stetter reaction. wikipedia.orgusask.caresearchgate.net The catalytic activity stems from the ability of the thiazolium proton at the C2 position to be abstracted by a base, generating a nucleophilic carbene.

Pharmaceutical and Medicinal Chemistry: The thiazole (B1198619) and dihydrothiazole (thiazoline) scaffolds are present in a wide range of biologically active molecules and approved drugs. rsc.orgresearchgate.net These include antibiotics (like penicillin derivatives), anti-inflammatory drugs (such as Meloxicam), and anti-cancer agents. wikipedia.orgnih.gov Consequently, the synthesis and functionalization of thiazolium salts are of great interest for the development of new therapeutic agents. nih.govnih.gov

Ionic Liquids: More recently, thiazolium salts have been designed and synthesized for use as ionic liquids (ILs). nih.gov These novel materials have been explored for applications in catalysis and, notably, for potential chemotherapeutic purposes. nih.gov

Structural Classification and Nomenclature of Dihydrothiazolium Systems

The compound 2,3-dimethyl-4,5-dihydro-1,3-thiazol-3-ium iodide belongs to the family of dihydrothiazoles, also known as thiazolines. wikipedia.org Thiazolines are isomers that differ in the location of the double bond within the five-membered ring. There are three principal structural isomers: wikipedia.org

2-Thiazoline (4,5-Dihydro-1,3-thiazole): The double bond is between the nitrogen (N3) and the carbon at position 2 (C2).

3-Thiazoline (2,5-Dihydro-1,3-thiazole): The double bond is between the nitrogen (N3) and the carbon at position 4 (C4).

4-Thiazoline (2,3-Dihydro-1,3-thiazole): The double bond is between the two carbons at positions 4 and 5 (C4 and C5).

The systematic name "this compound" provides a precise structural description based on IUPAC nomenclature.

Component of NameStructural Significance
thiazole The core five-membered ring containing sulfur (position 1) and nitrogen (position 3).
4,5-dihydro Indicates that the single bond is between C4 and C5, meaning the double bond is between N3 and C2. This identifies the core as a 2-thiazoline system. wikipedia.org
-3-ium Denotes a positive charge located on the nitrogen atom at position 3, making it a quaternary ammonium (B1175870) center.
2,3-dimethyl Specifies the locations of two methyl (-CH₃) substituents: one on the carbon at position 2 and one on the nitrogen at position 3.
iodide The counter-anion (I⁻) that balances the positive charge of the thiazolium cation.

Historical Context of this compound Research

While specific research focusing exclusively on this compound is not extensively documented in seminal literature, its historical context is embedded in the broader development of thiazole and thiazoline (B8809763) chemistry.

The first preparations of thiazolines were reported by Richard Willstätter in 1909, who synthesized them through the dialkylation of thioamides. wikipedia.org This discovery occurred during a period of rapid advancement in heterocyclic synthesis, which included the well-established Hantzsch thiazole synthesis (1887) and Gabriel's synthesis of thiazoles (1910). wikipedia.orgresearchgate.net

The most significant historical impetus for the study of thiazolium salts came from the investigation of Vitamin B1 (thiamine). The elucidation of thiamine's structure in the 1930s revealed the presence of a substituted thiazolium ring. This discovery was pivotal, as it led to the understanding of the thiazolium moiety's role in enzymatic catalysis, particularly its ability to stabilize a carbanionic intermediate, a concept now known as "umpolung" or reactivity inversion. This biochemical insight directly inspired the use of synthetic thiazolium salts as catalysts in organic chemistry, a field that continues to be actively researched today.

Overview of Key Research Areas Pertaining to this compound

Research pertaining to this compound can be extrapolated from studies on structurally related dihydrothiazolium and thiazolium salts. The key areas of investigation are primarily focused on catalysis, medicinal chemistry, and ligand development.

Research AreaDescription and Rationale
Organocatalysis As a thiazolium salt, the compound is a potential precursor for an N-heterocyclic carbene (NHC). Deprotonation at the C2 position would yield a carbene that could be investigated as a catalyst for reactions like the benzoin condensation or the Stetter reaction. usask.caresearchgate.net
Medicinal Chemistry The thiazoline framework is a common feature in many pharmacologically active molecules. rsc.orgresearchgate.net Therefore, this compound and its derivatives would be logical candidates for screening for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor effects. rsc.orgresearchgate.netnih.gov
Asymmetric Catalysis Chiral thiazoline derivatives are effective ligands in palladium-catalyzed asymmetric allylic substitution reactions. researchgate.net By incorporating chirality into the thiazolium salt structure, novel ligands could be developed for asymmetric metal catalysis.
Material Science Thiazolium salts have been used to create functional materials such as ionic liquids and fluorescent probes. rsc.orgnih.gov The properties of this compound could be explored for similar applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-4,5-dihydro-1,3-thiazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10NS.HI/c1-5-6(2)3-4-7-5;/h3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCZGLLBEWTYMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](CCS1)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10INS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885376
Record name Thiazolium, 4,5-dihydro-2,3-dimethyl-, iodide (1:1)
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Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26934-29-2
Record name Thiazolium, 4,5-dihydro-2,3-dimethyl-, iodide (1:1)
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Record name Thiazolium, 4,5-dihydro-2,3-dimethyl-, iodide (1:1)
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Record name Thiazolium, 4,5-dihydro-2,3-dimethyl-, iodide (1:1)
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Record name Thiazolium, 4,5-dihydro-2,3-dimethyl-, iodide (1:1)
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Record name 4,5-dihydro-2,3-dimethylthiazolium iodide
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Synthetic Methodologies for 2,3 Dimethyl 4,5 Dihydro 1,3 Thiazol 3 Ium Iodide

Established Synthetic Routes to Dihydrothiazolium Iodides

The foundational methods for synthesizing dihydrothiazolium iodides often involve a two-step process: the formation of the thiazole (B1198619) or dihydrothiazole ring followed by quaternization of the nitrogen atom.

Alkylation Reactions of Thiazole Precursors with Methyl Iodide

A common and straightforward method for the synthesis of N-alkylated thiazolium salts is the reaction between a thiazole precursor and an alkyl halide. pharmaguideline.com In the context of the target compound, this involves the methylation of a 2-methyl-4,5-dihydro-1,3-thiazole precursor using methyl iodide. The nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide, resulting in the formation of the quaternary thiazolium cation with iodide as the counter-ion.

This N-alkylation is a versatile reaction applicable to a wide range of thiazole derivatives. For instance, the synthesis of (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide is achieved through the quaternization of 2-methylbenzo[d]thiazole, demonstrating the reliability of this method for creating thiazolium salts. semanticscholar.orgmdpi.com The reaction typically proceeds by treating the thiazole with methyl iodide, sometimes in a suitable solvent, to yield the desired thiazolium iodide. researchgate.net

Cyclization Reactions in the Synthesis of Thiazolium Systems

The formation of the core thiazolium or dihydrothiazolium ring is achieved through various cyclization strategies. These reactions construct the five-membered heterocyclic system containing sulfur and nitrogen.

One notable approach involves the [4+1]-type oxidative ring closure of 1,3-thiaza-1,3-butadienes. This method can efficiently produce 4,5-dihydro-1,3-thiazoles, which are direct precursors to the target dihydrothiazolium salt. semanticscholar.orgjst.go.jp Another strategy is the intramolecular cyclization of functionalized thioamides. For example, a one-pot synthesis for 2,5-disubstituted thiazoles has been developed where an N-substituted-α-amino acid is treated with thionyl chloride and a base, proceeding through an intramolecular cyclization step. nih.gov While this yields a thiazole, subsequent reduction and alkylation would be necessary to form the target compound. Intramolecular cyclization can also occur in existing thiazolium salts to form more complex bicyclic systems. rsc.org

Expedient Methods for Thiazolium Salt Preparation

To improve efficiency and yield, researchers have developed more direct and purification-friendly methods for preparing thiazolium salts.

Utilization of P₂S₅-Py₂ Complex and P₄S₁₀ for Thiazolium Salts

A highly effective and expedient method for preparing a variety of thiazolium salts involves the use of the P₂S₅-Py₂ complex or phosphorus pentasulfide (P₄S₁₀). usask.cacdnsciencepub.com This approach allows for the rapid synthesis of thiazolium salts from readily available α-formamido ketones through a thionation/cyclization process. cdnsciencepub.com A key advantage of this method is the straightforward purification; the pure thiazolium salts can often be obtained by simple filtration, followed by salt metathesis if a different counter-ion is desired. usask.cachemrxiv.org

This method avoids the use of Lawesson's reagent, which, while also a thionating agent, can lead to difficult purifications or lower yields. usask.cacdnsciencepub.com The P₂S₅-Py₂ complex, which can be prepared by refluxing P₄S₁₀ in dry pyridine (B92270), is stable at high temperatures, allowing for a one-pot thionation and subsequent heat-induced cyclization. usask.cacdnsciencepub.com The methodology is tolerant of a wide array of substituents on the α-formamido ketone precursor, including N-aryl and N-alkyl groups, as well as fused ring systems. usask.ca Studies comparing P₂S₅-Py₂ and P₄S₁₀ have shown that P₄S₁₀ can provide better results for substrates with N-aryl substituents. usask.ca

Table 1: Comparison of Thionating Reagents in Thiazolium Salt Synthesis

Reagent Advantages Disadvantages Purification
P₂S₅-Py₂ Complex High yields, clean reaction, high-temperature stability. usask.cacdnsciencepub.com Not commercially available, must be prepared. usask.cascholaris.ca Simple filtration. usask.cacdnsciencepub.com
P₄S₁₀ Commercially available, good yields, particularly with N-aryl groups. usask.caresearchgate.net Poor solubility in many solvents. cdnsciencepub.com Simple filtration. usask.ca

| Lawesson's Reagent | Common thionating agent. | Can decompose at reaction temperatures, leads to many impurities. usask.cacdnsciencepub.com | Highly problematic, often requires chromatography. cdnsciencepub.com |

Modified Hantzsch Thiazole Synthesis Approaches

The Hantzsch thiazole synthesis is a classical method that involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgwikipedia.org This versatile reaction has been a cornerstone for the synthesis of a wide variety of thiazole derivatives. scribd.com The products of the Hantzsch synthesis are thiazoles, which can then be N-alkylated to form the desired thiazolium salts.

To address certain limitations of the original method, such as the potential for epimerization when using chiral substrates, several modifications have been developed. researchgate.net

Holzapfel-Meyers-Nicolaou Modification : This approach involves the cyclocondensation of a thioamide and an α-halocarbonyl under basic conditions to form a hydroxythiazoline intermediate. This intermediate is then dehydrated using trifluoroacetic anhydride and pyridine to yield the thiazole, a process that helps preserve stereochemical integrity. researchgate.net

One-Pot, Three-Component Synthesis : Modified versions of the Hantzsch synthesis can be performed as one-pot, multi-component reactions, which increases efficiency. For example, new thiazole derivatives have been synthesized by reacting 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes in the presence of a reusable catalyst. mdpi.com

Use of α-Tosyloxy Ketones : To circumvent the use of lachrymatory α-haloketones, α-tosyloxy ketones have been employed as substitutes in the reaction. scribd.com

Domino and Cascade Reactions Leading to 2,3-Dimethyl-4,5-dihydro-1,3-thiazol-3-ium Iodide and Derivatives

Domino and cascade reactions offer a powerful strategy for the synthesis of complex molecules like thiazole derivatives in a single operation, enhancing atom economy and reducing waste. nih.gov These processes involve a sequence of intramolecular reactions where the subsequent transformation is triggered by the functionality formed in the previous step. nih.gov

Several domino/cascade protocols have been developed for the synthesis of thiazoline (B8809763) and thiazole cores. One reported methodology involves the reaction of thioamides with ethyl-4-bromocrotonate, which proceeds through a domino mechanism involving an Sₙ2 reaction followed by Michael addition to form thiazoline derivatives. nih.govresearchgate.net A similar reaction with a different substrate can yield thiazole derivatives directly. nih.govresearchgate.net This approach represents a common synthetic protocol for accessing both thiazoles and thiazolines under mild conditions, often without the need for extensive purification. researchgate.net

Another example is the domino alkylation-cyclization reaction of propargyl bromides with thioureas. This microwave-assisted reaction provides a rapid and high-yield synthesis of 2-aminothiazoles, offering a facile alternative to the traditional Hantzsch synthesis. organic-chemistry.org Cascade reactions have also been utilized to synthesize various substituted thiazoles, showcasing the broad applicability of these advanced synthetic strategies. researchgate.net These methods are instrumental in efficiently constructing the dihydrothiazole core, which can then be methylated to produce this compound.

Anionic Domino Sequences Involving Thiazolium Salts

Domino reactions, which involve consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are an efficient strategy in heterocyclic synthesis. In the context of thiazolium salts, anionic domino sequences can be employed to construct complex molecular architectures.

One such sequence involves the sodium hydrogen carbonate-catalyzed anionic domino reaction of thiazolium salts with salicylic aldehydes. semanticscholar.org This process is believed to proceed through a series of steps including a Krohnke condensation, a nucleophilic cyclization, and an ANRORC (Addition of Nucleophile/Ring Opening/Ring Closure) transformation. semanticscholar.org Although this specific example leads to more complex polycyclic systems rather than the simple dihydrothiazolium salt, it illustrates the principle of using an initial thiazolium salt as a precursor in a cascade of anionic reactions. The sequence demonstrates how multiple bonds are formed in a single operation, which is a hallmark of domino reactions. semanticscholar.orgresearchgate.net

The key steps in such a domino sequence are outlined below:

Initial Nucleophilic Addition: The sequence is initiated by the addition of a nucleophile to the thiazolium salt.

Condensation: This is often followed by a condensation reaction, such as a Krohnke condensation, to build a larger molecular framework.

Intramolecular Cyclization: An intermediate then undergoes a nucleophilic cyclization to form a new ring.

Ring Opening/Ring Closure (ANRORC): In more complex sequences, the newly formed ring may open and re-close to yield a more stable heterocyclic product. semanticscholar.org

While a direct application of an anionic domino sequence for the synthesis of this compound is not prominently documented, the principles are foundational in the synthesis of related complex thiazole derivatives. researchgate.net

Nucleophilic Cyclization and Rearrangement Pathways

The construction of the 4,5-dihydro-1,3-thiazole ring, also known as a thiazoline, is most commonly achieved through nucleophilic cyclization pathways. These methods involve the formation of the critical C-S and C-N bonds to close the five-membered ring.

A primary strategy involves the intramolecular cyclization of N-substituted thioamides. nih.gov For instance, N-allylthioureas can undergo cyclization in the presence of reagents like halogens or hydrogen halides to form dihydrothiazole derivatives. nih.gov The synthesis of the specific target compound, this compound, can be conceptualized through a two-stage process:

Formation of the Dihydrothiazole Ring: A common route is the reaction between a β-haloamine and a thioamide or a related sulfur-containing compound. For the target molecule, this could involve the reaction of N-(2-chloroethyl)methanamine with a thioformamide derivative. An alternative and widely used approach is the condensation of N,N'-dialkylthiourea with an α-haloketone or a related electrophile. mdpi.com For example, reacting N,N'-dimethylthiourea with 1,2-dichloroethane could theoretically lead to the cyclized intermediate, 2-(methylamino)-4,5-dihydro-1,3-thiazole, which can then be further alkylated.

Quaternization to Form the Thiazolium Iodide: The resulting 2-methyl-4,5-dihydro-1,3-thiazole intermediate is then quaternized by reacting it with an alkylating agent. To obtain the final target compound, methyl iodide is used. The lone pair of electrons on the ring's nitrogen atom acts as a nucleophile, attacking the methyl group of methyl iodide in an SN2 reaction. This step simultaneously introduces the second methyl group at the N-3 position and provides the iodide counter-ion.

Molecular iodine can also be used to mediate or promote such cyclization reactions, particularly for tethered alkenyl or alkynyl systems, leading to iodo-functionalized heterocyclic products in a process known as iodocyclization. nih.govfrontiersin.orgucl.ac.uk

StepReactantsKey TransformationProduct
1 N-(2-haloethyl)amine derivative + Thioamide derivativeIntramolecular Nucleophilic Cyclization4,5-dihydro-1,3-thiazole intermediate
2 4,5-dihydro-1,3-thiazole intermediate + Methyl IodideN-Alkylation (Quaternization)This compound

Purification and Isolation Strategies for this compound

As an ionic salt, this compound requires specific purification strategies that take advantage of its low solubility in non-polar organic solvents and its crystalline nature.

Precipitation and Filtration: A highly effective and expedient method for isolating thiazolium salts involves selective precipitation. usask.cachemrxiv.orgresearchgate.net The synthesis is often conducted in a solvent, such as toluene, that can dissolve the starting materials and organic byproducts but not the ionic thiazolium salt product. usask.ca As the reaction progresses, the desired salt precipitates out of the solution. The pure solid can then be isolated by simple filtration, making the purification straightforward and often avoiding the need for chromatography. usask.caresearchgate.net

Recrystallization: After initial isolation, recrystallization is a standard and powerful technique for achieving high purity of crystalline solids like thiazolium salts. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture in which it is highly soluble at elevated temperatures but poorly soluble at cooler temperatures. Upon slow cooling, the compound crystallizes, leaving impurities behind in the solution. The choice of solvent is critical and is determined empirically.

Anion Metathesis (Ion Exchange): In some synthetic routes, the desired iodide anion may not be introduced in the final step. For example, if the cyclization or quaternization is performed with a different alkyl halide (e.g., methyl bromide), the resulting salt will have a bromide counter-ion. To obtain the iodide salt, a process called anion metathesis is used. nih.gov The thiazolium bromide salt is dissolved in a suitable solvent (often water or an alcohol) and treated with a source of iodide ions, such as potassium iodide or sodium iodide. The less soluble thiazolium iodide will then precipitate from the solution or can be isolated after solvent removal.

MethodPrincipleKey Advantage
Precipitation/Filtration Low solubility of the ionic salt in non-polar organic solvents (e.g., toluene).Rapid, "purification-free" isolation that avoids chromatography. usask.ca
Recrystallization Difference in solubility of the compound in a solvent at high vs. low temperatures.Achieves high purity for crystalline solids by removing soluble impurities.
Anion Metathesis Exchange of the counter-ion by introducing a salt with the desired anion.Allows for the specific introduction of the iodide anion if not present from the synthesis. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethyl 4,5 Dihydro 1,3 Thiazol 3 Ium Iodide

General Reactivity Profiles of Dihydrothiazolium Cations

Dihydrothiazolium cations, such as 2,3-dimethyl-4,5-dihydro-1,3-thiazol-3-ium iodide, are a class of heterocyclic compounds that serve as important precursors in organic synthesis, most notably for the generation of N-heterocyclic carbenes (NHCs). The core reactivity of these cations is centered around the acidic proton at the C2 position of the thiazolium ring. Abstraction of this proton by a base leads to the formation of a transient, nucleophilic carbene, specifically a thiazol-2-ylidene. nih.govijcrt.org This "umpolung" or reversal of polarity at the C2 carbon, from electrophilic in the cation to nucleophilic in the carbene, is the foundation of its catalytic activity. ijcrt.orgorganic-chemistry.org

The resulting carbene is a key intermediate in various biochemical transformations involving thiamine (B1217682) (Vitamin B1) and is widely exploited in organocatalysis. nih.gov The stability and reactivity of the carbene, and thus the catalytic efficiency of the parent thiazolium salt, can be significantly influenced by the substituents on the nitrogen and the backbone of the ring. researchgate.net While some highly sterically hindered thiazol-2-ylidenes can be isolated, most, especially those with smaller substituents like methyl groups, are transient species that readily dimerize or react with other electrophiles present in the medium. nih.gov The dihydrothiazolium ring itself can undergo ring-opening reactions under specific conditions, such as acidic hydrolysis, which proceeds through the formation of a 2-hydroxythiazolidine intermediate. acs.org

Deprotonation to S,N-Heterocyclic Carbenes (NHCs) and Related Species

The compound this compound is, by its nature, an N-heterocyclic carbene (NHC) precursor. Such cationic heterocycles are the direct conjugate acids of the corresponding carbenes. nih.gov The synthesis of these precursors is typically straightforward. While a multitude of methods exist for creating complex imidazolium (B1220033) and thiazolium salts, the formation of a simple salt like this compound generally involves the N-alkylation (quaternization) of the corresponding neutral thiazoline (B8809763) base. researchgate.net Specifically, the reaction would involve treating 2-methyl-4,5-dihydro-1,3-thiazole with an alkylating agent, in this case, methyl iodide. This type of reaction is a standard and efficient method for producing the stable, storable salt form of the NHC precursor. mdpi.com

Upon deprotonation, thiazolium salts form thiazol-2-ylidenes, which are known to dimerize, especially in the absence of a suitable electrophile. nih.gov This dimerization results in the formation of electron-rich tetraazafulvalene-type olefins. These dimers can exist in equilibrium with the monomeric carbene and, in many catalytic processes, may act as a resting state or reservoir for the active carbene catalyst. nih.gov

Research into the redox properties of these dimers has shown them to be potent electron donors. nih.gov For instance, cyclic voltammetry studies on dimers derived from N-aryl substituted thiazol-2-ylidenes reveal strong reducing capabilities, with some exhibiting oxidation potentials lower than -0.5 V. nih.gov The remarkable electron-donating ability of these olefins allows them to act as efficient one-electron donors, and in some cases, the corresponding radical cation can be isolated and is persistent in air. nih.gov This suggests that in reactions purportedly catalyzed by the NHC monomer, the electron-rich dimer may not be an innocent bystander but could be the active species in single-electron transfer (SET) pathways. nih.gov

Table 1: Electrochemical Properties of Representative Thiazol-2-ylidene Dimers

Dimer SubstituentE1/2 (V) vs SCE (Dimer/Dimer•+)E1/2 (V) vs SCE (Dimer•+/Dimer2+)
N-Dipp-0.80-0.06
N-Mesityl-0.55-0.20
N-Phenyl-0.56-0.35

Data adapted from studies on related N-aryl substituted thiazol-2-ylidene dimers to illustrate the general properties of such electron-rich olefins. nih.gov "Dipp" refers to 2,6-diisopropylphenyl.

Involvement in Organic Reaction Mechanisms

Thiazolium salts like this compound are classic pre-catalysts for transformations requiring an acyl anion equivalent. The two most prominent examples are the benzoin (B196080) condensation and the Stetter reaction. lew.roorientjchem.org In both mechanisms, the first step is the in situ generation of the nucleophilic N-heterocyclic carbene via deprotonation of the thiazolium salt by a base. ijcrt.orgorganic-chemistry.org

The carbene then attacks the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate. ijcrt.org A subsequent proton transfer generates a key species known as the Breslow intermediate. This intermediate is effectively a nucleophilic acylation reagent, embodying the "umpolung" of the aldehyde's carbonyl carbon. ijcrt.org

In condensation reactions (e.g., Benzoin/Acyloin): The Breslow intermediate attacks a second molecule of aldehyde. Subsequent collapse of the resulting adduct and regeneration of the carbene catalyst yields the α-hydroxy ketone product. researchgate.net

In the Stetter reaction: The Breslow intermediate undergoes a conjugate (1,4-) addition to an activated alkene (a Michael acceptor), such as an α,β-unsaturated ketone, ester, or nitrile. ijcrt.orgorganic-chemistry.org A final proton transfer and elimination of the carbene catalyst afford a 1,4-dicarbonyl compound or a related structure. ijcrt.org The Stetter reaction is generally irreversible and leads to more stable products, often favoring it over the competing and reversible benzoin condensation. organic-chemistry.org

Mechanistic investigations have provided significant insight into the acylating reactions catalyzed by thiazolium salts. Early work focused on elucidating the structure and role of the key catalytic intermediates. Using techniques like NMR spectroscopy with ¹³C-labeled substrates, researchers have been able to directly observe the formation of the Breslow intermediate and its subsequent reaction products. researchgate.net

For example, studies on the benzoin condensation using labeled thiazolium salts and benzaldehyde (B42025) in anhydrous DMSO with a strong base demonstrated the formation of a stable 2-(α-hydroxybenzyl)thiazolium ion. researchgate.net This species is the protonated form of the Breslow intermediate. It was observed that this intermediate was stable for long periods but was rapidly converted to the benzoin product upon the addition of a proton source like water or methanol. researchgate.net These experiments confirmed that the crucial step is the nucleophilic addition of the carbene/ylide to the aldehyde carbonyl, forming the C-C bond that is central to the acylation process. researchgate.net Such studies underscore the fundamental role of the thiazolium salt as a precursor to the true catalytic species that enables the novel acylating reactivity.

Cycloaddition-Rearrangement Sequences of Azolium 1,3-Dipoles

Azolium salts can serve as precursors to azolium 1,3-dipoles, which are valuable intermediates in the synthesis of heterocyclic compounds through [3+2] cycloaddition reactions. These reactions involve the formation of a five-membered ring from a 1,3-dipole and a dipolarophile. In some cases, the initial cycloadduct can undergo subsequent rearrangement to yield more complex molecular architectures.

While the general reactivity of azolium 1,3-dipoles is a subject of study, specific research detailing the generation of a 1,3-dipole from this compound and its subsequent participation in cycloaddition-rearrangement sequences could not be retrieved from the available search results. Studies on related systems, such as those derived from 1,2,3-thiadiazolium salts, have shown that these types of dipoles can lead to substituted pyrazole (B372694) systems through such sequences, highlighting the potential reactivity pathways for this class of compounds.

Intermolecular Transformations of this compound

Reactions with Zincke's Salts and Aryl Residue Introduction

Intermolecular transformations offer a pathway to modify the core structure of heterocyclic compounds. One such transformation involves the reaction with Zincke's salts, which are N-(2,4-dinitrophenyl)pyridinium salts. These reactions can introduce new substituents onto the heterocyclic ring.

Specific studies on the reaction of this compound with Zincke's salts were not found. However, research on the closely related compound, 2,3-dimethylbenzothiazolium iodide , provides insight into this type of transformation. researchgate.net In this reaction, 1-(2,4-dinitrophenyl)pyridinium (B189512) chloride (a Zincke's salt) reacts with 2,3-dimethylbenzothiazolium iodide in hot pyridine (B92270). researchgate.net The process results in the introduction of an aryl residue into the thiazole (B1198619) ring. researchgate.net The mechanism involves an intermolecular transformation of the pyridine ring of the Zincke's salt, with the participation of the methyl group at the C2 position of the benzothiazolium salt. researchgate.net This reaction demonstrates a method for the C-arylation of the thiazole ring system, expanding its structural diversity.

Table 1: Reaction of 2,3-Dimethylbenzothiazolium Iodide with Zincke's Salt

Reactant A Reactant B Solvent Outcome

Anion Exchange and Its Impact on Reactivity

The nature of the counter-ion in an ionic compound can significantly influence its physical properties and chemical reactivity. In the case of this compound, the iodide anion could potentially be exchanged for other anions, which might alter the salt's solubility, stability, and behavior in chemical reactions.

Detailed studies focusing specifically on the anion exchange of this compound and the resulting impact on its chemical reactivity were not available in the performed searches. General principles of physical organic chemistry suggest that changing the anion could affect reaction rates and equilibria by altering the degree of ion pairing in solution, which in turn influences the availability and reactivity of the thiazolium cation. However, without specific experimental data for this compound, any such effects remain speculative.

Studies on Intermediate Formation and Reaction Pathways

Understanding the formation of transient intermediates and elucidating reaction pathways are fundamental to mechanistic chemistry. Techniques such as spectroscopy and isotopic labeling are often employed to gain these insights.

Identification of Cyclic Intermediates

Many complex organic reactions proceed through a series of steps involving the formation and consumption of unstable, cyclic intermediates. The identification and characterization of these intermediates are crucial for confirming a proposed reaction mechanism.

No specific research findings concerning the direct identification of cyclic intermediates in reactions involving this compound were retrieved in the conducted searches. Mechanistic studies of related heterocyclic systems often propose various cyclic intermediates, but experimental evidence for the specific title compound is not presently available.

Analysis of Isotopic Scrambling in Reaction Mechanisms

Isotopic labeling is a powerful tool for tracing the fate of atoms through a chemical reaction. By replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), chemists can follow the connectivity of atoms from reactants to products. The presence or absence of "isotopic scrambling"—the distribution of isotopes into positions not predicted by a simple mechanism—can provide definitive evidence for or against certain reaction pathways, particularly those involving symmetrical intermediates or reversible steps.

Despite the utility of this technique, no studies employing isotopic scrambling to analyze the reaction mechanisms of this compound were found in the available search results.

Computational Chemistry and Theoretical Studies of 2,3 Dimethyl 4,5 Dihydro 1,3 Thiazol 3 Ium Iodide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems, such as molecules. It is a workhorse in computational chemistry for its balance of accuracy and computational cost.

DFT for Mechanistic Investigations of Thiazolium Reactions

While no specific mechanistic studies using DFT on 2,3-dimethyl-4,5-dihydro-1,3-thiazol-3-ium iodide were found, DFT is a primary tool for exploring reaction mechanisms involving thiazolium catalysts. Such studies typically involve locating transition states and calculating activation energies to understand the feasibility and stereoselectivity of reactions. For the title compound, DFT could be employed to investigate its potential catalytic activity, for instance, in reactions where the C2-proton is acidic.

Elucidation of Bonding and Electronic Structure

Experimental and theoretical studies on various thiazolium and benzothiazolium derivatives have provided insights into their bonding and electronic structures. Current time information in NA. For this compound, DFT calculations would be crucial to understand the charge distribution within the cation, the nature of the carbon-sulfur and carbon-nitrogen bonds in the non-aromatic ring, and how the iodide counter-ion influences the electronic properties. Analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal the most likely sites for nucleophilic and electrophilic attack.

Theoretical Confirmation of Non-Covalent Interactions (e.g., Chalcogen Bonds)

Recent research has highlighted the importance of chalcogen bonding in the solid-state structures of thiazolium salts. Current time information in NA. A chalcogen bond is a non-covalent interaction between an electrophilic region on a covalently bonded chalcogen atom (like sulfur) and a nucleophilic region. In the case of this compound, DFT calculations could be used to identify and characterize potential chalcogen bonds between the sulfur atom of the cation and the iodide anion or other surrounding molecules. This would involve analyzing the molecular electrostatic potential surface to locate positive regions (σ-holes) on the sulfur atom.

Quantum Chemical Analysis of Electron Density and Electrostatic Potential

Quantum chemical methods provide a detailed picture of the electron density distribution and the resulting electrostatic potential. The analysis of the molecular electrostatic potential (MEP) is particularly useful for understanding and predicting intermolecular interactions. For thiazolium cations, it has been shown that despite the positive charge being formally on the nitrogen, the sulfur atom can also have electrophilic regions, making it a donor for chalcogen bonds. Current time information in NA. A quantum chemical analysis of this compound would map the MEP to identify the most electron-rich and electron-poor regions, providing insights into its reactivity and intermolecular interactions.

Prediction and Analysis of Molecular Conformations and Tautomeric Forms

The 4,5-dihydrothiazolium ring is not planar and can adopt different conformations. Computational methods are essential for exploring the potential energy surface to identify the most stable conformations. For this compound, theoretical calculations could predict the preferred geometry of the dihydrothiazole ring, such as an envelope or twisted conformation, and determine the rotational barriers around the single bonds. While tautomerism is less of a consideration for this saturated heterocyclic system compared to its aromatic counterparts, computational studies could definitively confirm the most stable tautomeric form.

Applications and Functional Derivatives of 2,3 Dimethyl 4,5 Dihydro 1,3 Thiazol 3 Ium Iodide in Chemical Research

Role as a Fundamental Reactant in Organic Synthesis

The dihydrothiazolium scaffold of 2,3-dimethyl-4,5-dihydro-1,3-thiazol-3-ium iodide is a key reactant in the synthesis of more complex heterocyclic systems. The reactivity of the thiazoline (B8809763) ring, particularly after deprotonation, allows it to participate in various condensation and cyclization reactions. For instance, related thiazolium salts are known to undergo condensation with aldehydes and other electrophiles, a reaction that is fundamental to the synthesis of a variety of organic molecules.

One of the key synthetic applications of similar thiazolium salts is in reactions that form carbon-carbon bonds. The C2-proton of the thiazolium ring is acidic and can be removed by a base to form an ylide, a reactive intermediate. This ylide can then attack electrophilic species, leading to the formation of new chemical bonds. This reactivity is the basis for its use in synthesizing a range of substituted thiazole (B1198619) derivatives and other heterocyclic compounds.

Furthermore, the dihydrothiazole ring can be a precursor to fully aromatic thiazoles through oxidation reactions. The transformation from a dihydrothiazole to a thiazole is a common strategy in organic synthesis to create these important aromatic heterocycles, which are prevalent in many biologically active molecules and functional materials. The specific reactivity of this compound makes it a valuable starting material for creating libraries of substituted thiazole-containing compounds for various chemical and biological applications.

Precursors for N-Heterocyclic Carbene (NHC) Organocatalysis

Thiazolium salts, including this compound, are well-established precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have gained prominence as organocatalysts for a wide array of chemical transformations. researchgate.netnih.gov The deprotonation of the thiazolium salt at the C2 position by a base generates the corresponding thiazol-2-ylidene, a powerful nucleophilic catalyst. researchgate.net

These thiazolium-derived NHCs are particularly effective in promoting reactions that involve "umpolung" or polarity reversal of functional groups. pitt.edu A classic example is the benzoin (B196080) condensation, where an aldehyde is converted into an α-hydroxy ketone. The NHC catalyst adds to the aldehyde, and through a series of steps, facilitates the umpolung of the carbonyl carbon, allowing it to act as a nucleophile. researchgate.netresearchgate.net

The catalytic activity of these NHCs can be tuned by modifying the substituents on the nitrogen atom and the thiazole backbone. chemistryviews.orgnih.gov This tunability allows for the development of catalysts with tailored steric and electronic properties for specific applications, including asymmetric catalysis. nih.gov The use of thiazolium salts like this compound as NHC precursors has significantly expanded the toolbox of organocatalysis, offering a metal-free alternative for many important organic transformations. nih.govchemistryviews.org

Reaction Type Role of NHC from Thiazolium Salt Example Product
Benzoin CondensationCatalyzes the umpolung of an aldehydeα-Hydroxy ketone
Stetter ReactionCatalyzes the 1,4-addition of an aldehyde to a Michael acceptor1,4-Dicarbonyl compound
TransesterificationActivates the carbonyl group for nucleophilic attackNew ester

Development of Fluorescent Dyes and Probes

The benzothiazolium scaffold, which can be derived from precursors like this compound, is a core component in the design of various fluorescent dyes and probes. These dyes often exhibit interesting photophysical properties, including large Stokes shifts and emission in the near-infrared (NIR) region, making them valuable for biological imaging and sensing applications. rsc.orgresearchgate.net

Benzothiazolium Derivatives in Near-Infrared (NIR) Dye Synthesis

Benzothiazolium-based dyes are particularly important in the development of near-infrared (NIR) fluorescent probes. rsc.orgacs.org The NIR region (700-1700 nm) is advantageous for in vivo imaging due to reduced light scattering, deeper tissue penetration, and minimal autofluorescence from biological tissues. By extending the π-conjugation of the benzothiazole (B30560) system, for example, by introducing vinyl groups or fusing aromatic rings, the absorption and emission wavelengths of the resulting dyes can be shifted into the NIR range. rsc.orgresearchgate.net

The synthesis of these NIR dyes often involves the condensation of a benzothiazolium salt with an appropriate aldehyde or other coupling partner. The modular nature of this synthesis allows for the fine-tuning of the photophysical properties of the dyes by varying the substituents on the benzothiazolium ring and the conjugated system. This has led to the development of a wide range of NIR dyes with tailored properties for specific imaging applications. acs.org

Applications in Imaging and Sensing Methodologies

Benzothiazolium-based fluorescent probes have found numerous applications in imaging and sensing. Their ability to specifically interact with analytes of interest, leading to a change in their fluorescence properties, makes them powerful tools for detection. For instance, these probes have been designed to detect metal ions, anions, small molecules, and biological macromolecules. rsc.org

In biological imaging, these dyes are used to visualize cellular structures and processes. Their utility extends to staining specific organelles, such as lysosomes, and monitoring dynamic processes within living cells. nih.gov Some benzothiazolium derivatives have been developed as "turn-on" fluorescent probes, where their fluorescence is quenched in the free state and is significantly enhanced upon binding to a specific target, such as human serum albumin. researchgate.net Furthermore, benzothiazolium-based probes have been engineered to be sensitive to environmental factors like viscosity, allowing for the imaging of changes in the cellular microenvironment. nih.gov

Probe Type Target Analyte/Parameter Application
NIR Fluorescent ProbeBiothiolsLive cell imaging
Turn-on Fluorescent ProbeHuman Serum AlbuminProtein detection
Viscosity-sensitive ProbeCellular viscosityMonitoring microenvironment changes
Ion-selective ProbeMetal ions (e.g., Hg2+)Environmental and biological sensing

Catalytic Applications Beyond Traditional Organic Reactions

While the role of thiazolium salts as precursors for NHC-catalyzed organic reactions is well-established, their catalytic utility extends to other domains. Thiazolium-based catalysts have shown promise in reactions that are not strictly classified as traditional organic synthesis, including applications in materials science and medicinal chemistry.

For example, thiazolium derivatives have been investigated for their catalytic activity in polymerization reactions. The ability of NHCs to initiate and control polymerization processes opens up avenues for the synthesis of novel polymeric materials with specific properties. Furthermore, the incorporation of thiazolium units into polymer backbones can impart unique catalytic or responsive properties to the resulting materials.

In the realm of medicinal chemistry, the catalytic properties of thiazolium-based compounds are being explored for therapeutic applications. The ability of these compounds to generate reactive oxygen species or to interact with biological targets in a catalytic manner is a subject of ongoing research. While this area is still developing, it highlights the potential for thiazolium salts and their derivatives to act as catalysts in biological systems, moving beyond their traditional role in synthetic chemistry.

Integration into Ionic Liquid Systems

Thiazolium salts, including this compound, are key components in the synthesis of a class of ionic liquids (ILs). researchgate.netacs.org Ionic liquids are salts with melting points below 100 °C, and they are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability. researchgate.net

The properties of thiazolium-based ILs can be tuned by modifying the substituents on the thiazolium cation and by pairing it with different anions. rsc.org This tunability allows for the design of ILs with specific physicochemical properties, such as viscosity, conductivity, and solubility, tailored for various applications. researchgate.netacs.org For example, thiazolium ILs have been investigated for their potential in gas separations, particularly for carbon dioxide capture. acs.org

Moreover, the thiazolium core can impart catalytic activity to the ionic liquid itself, creating "task-specific" ionic liquids that act as both the solvent and the catalyst for a given reaction. This dual functionality simplifies reaction setups and product purification, aligning with the principles of green chemistry. The integration of the this compound structure into ionic liquid systems provides a platform for developing novel and sustainable chemical processes. researchgate.netrsc.org

Thiazolium Ionic Liquid Property Influencing Factor Potential Application
Thermal StabilityCation and anion structureHigh-temperature reactions
ViscosityAlkyl chain length on cation, anion choiceReaction medium, electrochemistry
CO2 SolubilityFunctional groups on cation/anionCarbon capture
Catalytic ActivityInherent reactivity of the thiazolium cationGreen chemistry, catalysis

Building Blocks for Complex Heterocyclic Architectures

The thiazolium salt structure is a key precursor for constructing more complex molecular frameworks, particularly fused heterocyclic systems. The reactivity of the thiazolium ring allows for its participation in various cyclization and condensation reactions.

Synthesis of Polycyclic Imidazo[1,2-a]thiazine Derivatives

Thiazolium salts are instrumental in domino reactions designed to build polycyclic structures. Domino, or cascade, reactions are highly efficient processes where a single event initiates a sequence of intramolecular reactions, leading to the formation of complex products from simple starting materials. nih.gov This approach is valued for its atom economy and for reducing waste by minimizing intermediate purification steps. nih.gov

A notable application is the synthesis of imidazo[2,1-b] nih.govnih.govthiazines and their benzo-annulated analogs. researchgate.net For instance, the reaction of 2-mercaptobenzimidazole (B194830) with specific reagents can lead to the formation of tricyclic benzimidazole (B57391) sulfides. researchgate.net While direct synthesis of imidazo[1,2-a]thiazines from this compound specifically is not detailed in the provided research, the general reactivity of thiazolium salts serves as a template for such transformations. These reactions often proceed through intramolecular cyclization, sometimes involving unique rearrangements to yield stable bicyclic or tricyclic forms. researchgate.netrsc.org The synthesis of various polycyclic systems, including thiazolo[4,5-b]pyridin-5(4H)-ones and thiazolo[4,5-c]isoquinolin-5(4H)-ones, has been achieved through one-pot operations involving in-situ generated functionalized thiazoles. researchgate.netnih.govsemanticscholar.org

Formation of Other Substituted Heterocycles

The thiazolium ring is a versatile synthon for a variety of heterocyclic compounds beyond fused thiazines. pharmaguideline.com Alkylation of thiazoles to form thiazolium salts, such as this compound, activates the C2-position. pharmaguideline.comwikipedia.org This activation facilitates nucleophilic substitution and condensation reactions, which are fundamental steps in building diverse heterocyclic systems. pharmaguideline.com

The formation of substituted thiazoles can be achieved through numerous synthetic strategies, including the well-known Hantzsch synthesis, Gabriel's synthesis, and Cook–Heilborn's synthesis. researchgate.net These methods allow for the introduction of various substituents at different positions of the thiazole ring. researchgate.netorganic-chemistry.org For example, thiazolium salts can be used as precursors in Stetter and Benzoin condensation reactions, which are powerful carbon-carbon bond-forming reactions. wikipedia.orgusask.ca Furthermore, domino reactions utilizing thiazole derivatives can lead to complex structures like thiazoline and fused-thiazole derivatives through mechanisms involving SN2 reactions, Michael additions, and subsequent cyclizations. nih.gov

Reaction TypePrecursorsResulting HeterocycleRef.
Domino ReactionThioamide, Ethyl-4-bromocrotonateThiazoline derivatives nih.gov
Stetter ReactionThiazolium salt (catalyst), Aldehydes, Acceptors1,4-Diketones usask.causask.ca
Condensation2-Methylthiazole, Aromatic aldehydesSubstituted heterocycles pharmaguideline.com
Cycloaddition2-(Dimethylamino)thiazole, DMADPyridine (B92270) derivatives wikipedia.org

Investigation of Antimicrobial and Antiviral Activity via Chemical Mechanisms

Thiazole and its derivatives are recognized as a "wonder nucleus" in medicinal chemistry due to their presence in numerous compounds with a wide spectrum of biological activities. researchgate.net The thiazole scaffold is a component in over 18 FDA-approved drugs. researchgate.net

Derivatives of thiazolium salts have shown significant potential as antimicrobial agents. nih.govnih.gov Studies on fused heterocyclic systems combining thiazole and triazole rings, such as nih.govnih.govthiazolo[3,2-b] nih.govmdpi.comacs.orgtriazolium salts, have demonstrated both antibacterial and antifungal activities. nih.govnih.govresearchgate.net The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). For example, certain thiazolotriazolium derivatives have shown MIC values ranging from 0.97 to 250 µg/mL against various bacterial and fungal strains. nih.govnih.govresearchgate.net The mechanism of action is thought to involve interactions with essential microbial enzymes or cellular structures. jchemrev.com

In the context of antiviral research, the thiazole ring is a key pharmacophore. nih.govscilit.com Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.govresearchgate.netnih.gov The antiviral mechanism often involves the inhibition of viral enzymes, such as proteases or polymerases, or interference with viral replication processes. mdpi.com The structural versatility of the thiazole nucleus allows for the synthesis of derivatives that can bind effectively to viral targets. mdpi.com For instance, some substituted aminothiazole derivatives have shown significant activity against the PR8 influenza A strain, comparable to established antiviral drugs. nih.gov

Compound ClassOrganism(s)Activity (MIC/MBC)Ref.
nih.govnih.govThiazolo[3,2-b] nih.govmdpi.comacs.orgtriazolium saltsStaphylococcus aureus, Enterococcus faecalis15.63 - 125 µg/mL nih.gov
nih.govnih.govThiazolo[3,2-b] nih.govmdpi.comacs.orgtriazolium saltsCandida albicans, Saccharomyces cerevisiaeMIC: 31.25 µg/mL, MFC: 125 µg/mL nih.govresearchgate.net
3-Carbonitrile Thiazole DerivativesVarious Bacteria & FungiMIC: 7.8 - 93.7 µg/mL jchemrev.com
Aminothiazole DerivativesInfluenza A (PR8)Significant antiviral activity nih.gov

N-Doping Applications in Organic Semiconductor Materials

Doping is a critical process in semiconductor technology that involves intentionally introducing impurities to modulate electrical properties. In organic semiconductors, n-doping refers to the introduction of electron-donating molecules (n-dopants) to increase the density of free electrons, thereby enhancing conductivity. iisc.ac.in Achieving efficient and air-stable n-doping has been a significant challenge in organic electronics, hindering the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). iisc.ac.inrsc.org

While specific studies on this compound as an n-dopant are not prominent, related N-heterocyclic compounds have been investigated for this purpose. For instance, derivatives of 1H-benzoimidazole, such as 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, have been successfully used as air-stable n-type dopants for vacuum- and solution-processed organic semiconductor thin films. stanford.edu These dopants improve the conductivity and charge transport of the host material. stanford.edugatech.edu The development of stable and solution-processable n-dopants is crucial for advancing flexible electronics. iisc.ac.inwista.de The general strategy involves using molecules that can efficiently donate electrons to the lowest unoccupied molecular orbital (LUMO) of the semiconductor, a role that appropriately designed thiazolium-based compounds could potentially fulfill.

Supramolecular Assembly and Material Science Considerations

The thiazolium cation is a valuable component in supramolecular chemistry and materials science. Its charged nature and the presence of a sulfur atom allow it to participate in non-covalent interactions that guide the self-assembly of molecules into ordered structures.

Recent studies have highlighted the role of the sulfur atom in thiazolium salts as a chalcogen bond (ChB) donor. acs.org A chalcogen bond is a non-covalent interaction between an electron-rich atom (anion) and an electrophilic region on a covalently bonded chalcogen atom (like sulfur). In thiazolium salts, the S···anion distance is often shorter than the N···anion distance, indicating a strong interaction involving the sulfur atom. acs.org This robust interaction makes thiazolium cations reliable building blocks (tectons) for designing crystalline materials and coordination polymers with specific zero-, one-, or two-dimensional structures. acs.org

Thiazolium-based ionic liquids have also been synthesized and characterized, showing potential applications as thermal energy storage materials due to high enthalpies of fusion. researchgate.net Furthermore, thiazole-containing ligands are used to construct metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net These materials are of great interest for applications in luminescent sensing, where the thiazole moiety can act as a rigid, planar, and conjugated fluorescent core. mdpi.comresearchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding of 2,3-Dimethyl-4,5-dihydro-1,3-thiazol-3-ium Iodide

The core of this compound is the thiazolium cation, a five-membered heterocyclic ring containing both sulfur and nitrogen. Thiazolium salts are notable for the acidic proton at the C2 position, which, upon removal, forms an N-heterocyclic carbene (NHC). These NHCs are crucial intermediates in various catalytic reactions, including the benzoin (B196080) condensation and the Stetter reaction. The dihydro- variation in the specified compound indicates a saturated backbone, which can influence the stereoelectronic properties of the resulting carbene and its catalytic activity.

Thiazolium salts are structurally analogous to the more common imidazolium-based ionic liquids (ILs) and are considered a distinct class of ILs. researchgate.netresearchgate.net Studies on various thiazolium-based ILs have shown they often remain liquid at room temperature, with melting points below 43.0 °C, and exhibit good thermal stability with decomposition temperatures ranging from 264 to 358 °C. researchgate.net Compared to imidazolium (B1220033) ILs, they tend to have moderate density, refractive index, and surface tension. researchgate.net

Emerging Synthetic Strategies for Thiazolium Scaffolds

Traditional synthetic routes to thiazoles and their subsequent alkylation to form thiazolium salts are well-established. However, recent research has focused on developing more efficient and environmentally friendly methods.

One emerging strategy involves the use of a P2S5-Py2 complex or P4S10 for the rapid synthesis of a variety of thiazolium salts from readily available α-formamido ketones. usask.cachemrxiv.org This method is advantageous as it often results in clean reactions, with the pure thiazolium salts obtainable through simple filtration followed by salt metathesis, avoiding complex purification steps. usask.cachemrxiv.org Microwave-assisted, solvent-free synthesis is another green approach that has proven effective for the N-alkylation of thiazoles with alkyl iodides, significantly reducing reaction times and improving yields. organic-chemistry.org

Synthetic MethodStarting MaterialsReagentsKey Advantages
P2S5-Py2 Complex Method α-Formamido ketonesP2S5-Py2 or P4S10Rapid, clean reaction, simple filtration. usask.cachemrxiv.org
Microwave-Assisted Synthesis Thiazole (B1198619), Alkyl iodidesNone (solvent-free)Green conditions, short reaction times, high yields. organic-chemistry.org
Traditional Cyclization Thioformamino ketoneConcentrated sulfuric acidAccess to 5-arylthiazole derivatives. researchgate.net

Untapped Reactivity Pathways and Mechanistic Exploration

The primary reactivity of thiazolium salts stems from their ability to serve as precursors to N-heterocyclic carbenes (NHCs). The deprotonation of the thiazolium salt at the C2 position generates the catalytically active NHC. While the role of thiazolium-derived NHCs in reactions like the benzoin condensation is well-studied, there are still untapped areas of their reactivity.

Mechanistic studies continue to refine the understanding of these catalytic cycles. For instance, the deprotonation of N-aryl triazolium salts, a related class of azolium salts, has been investigated using NMR kinetics to understand substituent effects on catalytic efficiency. mdpi.com Such detailed mechanistic analyses provide insights that can be applied to thiazolium systems to predict and control their reactivity.

Furthermore, the reactivity of NHCs with small molecules like diazoalkanes is an area of ongoing research, revealing diverse pathways including C-H activation and the formation of novel heterocyclic systems. rsc.org The unique reactivity of specific thiazolium salts, such as N-phenacyl derivatives, towards α-dicarbonyl compounds suggests that variations in the substituent groups can lead to distinct and highly efficient catalytic activities, potentially via different mechanisms than other NHC precursors. nih.gov Exploring these less common reaction pathways and intermediates of dihydrothiazolium-derived carbenes is a key area for future research.

Advancements in Spectroscopic and Computational Characterization Techniques

The characterization of thiazolium salts and their derivatives relies on a suite of spectroscopic and computational methods. Standard techniques include ¹H and ¹³C NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, which are used to confirm the molecular structure. rsc.orgsemanticscholar.org

Advanced techniques are providing deeper insights. For instance, single-crystal X-ray diffraction is used to determine the solid-state structure, revealing details about intermolecular interactions. nih.gov In the realm of ionic liquids, techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to understand their thermal stability and phase behavior. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for understanding the structural and electronic properties of these molecules. mdpi.com DFT calculations can predict spectroscopic data (like NMR chemical shifts and IR frequencies), map electrostatic potentials to understand reactivity, and calculate HOMO-LUMO energy gaps to assess electronic behavior. mdpi.comresearchgate.net These computational tools allow for the in-silico screening of potential new thiazolium-based molecules and provide a theoretical framework for interpreting experimental results. nih.gov

Potential for Novel Applications in Catalysis and Advanced Materials Science

The applications of thiazolium salts are expanding beyond their traditional role in organocatalysis. While their use as precatalysts for NHCs in reactions like the Stetter reaction remains a major focus, new applications are continually emerging. usask.ca

Catalysis: Thiazolium salts are efficient catalysts for a range of organic transformations. The design of chiral thiazolium salts is a key area of research, aiming to control stereoselectivity in asymmetric synthesis. cam.ac.uk The catalytic efficiency can be tuned by altering the substituents on the thiazolium ring, influencing both steric and electronic properties. usask.ca

Advanced Materials: Thiazolium-based ionic liquids (ILs) represent a significant area of materials science research. researchgate.net These ILs are being investigated for a variety of applications, including as solvents for organic reactions, in gas separation membranes, and as electrolytes. researchgate.netornl.gov Their properties, such as thermal stability and miscibility, can be fine-tuned by changing the anion or the substituents on the cation. rsc.org Furthermore, thiazolium-containing poly(ionic liquid)s are being developed, which combine the properties of polymers with the unique characteristics of ionic liquids. researchgate.net

Design Principles for New Thiazolium-Based Functional Molecules

The design of new functional molecules based on the thiazolium scaffold is guided by a fundamental understanding of structure-property relationships. Key design principles include:

Tuning Electronic Properties: The electron-donating or -withdrawing nature of substituents on the thiazolium ring directly impacts the acidity of the C2-proton and the nucleophilicity of the resulting NHC. This is a critical factor in designing effective organocatalysts. nih.gov

Steric Hindrance: The size of the groups attached to the nitrogen atom and other positions on the ring can be used to create specific chiral environments, which is essential for asymmetric catalysis. cam.ac.uk

Anion Variation: In the context of ionic liquids, the choice of the counter-anion has a profound effect on the physical properties of the salt, such as its melting point, viscosity, and solubility. This allows for the design of task-specific ionic liquids. rsc.org

Functionalization for Materials: Incorporating thiazolium moieties into polymer backbones or as functional groups in larger molecular architectures allows for the creation of advanced materials with tailored thermal, mechanical, and conductive properties. researchgate.net

By systematically modifying these structural features, researchers can develop new thiazolium-based compounds with enhanced catalytic activity, improved material properties, and novel functionalities for a wide range of chemical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dimethyl-4,5-dihydro-1,3-thiazol-3-ium iodide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a one-pot multi-step reaction involving cyclization of thioamides or thiourea derivatives with alkylating agents. For example, asymmetric one-pot processes using reagents like N-iodosuccinimide have been employed to generate dihydrothiazole derivatives with high stereochemical control . Purification typically involves recrystallization from ethanol or methanol, with yield optimization dependent on stoichiometric ratios and reaction temperature control (e.g., maintaining 60–80°C for 12–24 hours). Purity is confirmed via melting point analysis and NMR spectroscopy .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using a Bruker SMART APEX CCD detector (MoKα radiation, λ = 0.71073 Å) is standard. Data collection involves ω-scans, with absorption corrections applied via SADABS . Structure solution uses direct methods (e.g., SHELXS), followed by refinement via SHELXL. Key parameters include R-factors (e.g., R1 < 0.063 for high-quality data) and hydrogen-bonding geometry analysis (e.g., N–H⋯O interactions with d(D–A) ≈ 2.8–3.0 Å) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C–N stretching at ~1250 cm⁻¹, C–S at ~680 cm⁻¹).
  • NMR : ¹H NMR reveals proton environments (e.g., methyl groups at δ 1.2–1.5 ppm; thiazolium protons at δ 3.5–4.0 ppm).
  • UV-Vis : Useful for detecting π→π* transitions in conjugated systems (e.g., λmax ~250–300 nm in methanol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical (DFT) and experimental spectroscopic data?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing. For example, DFT calculations (using B3LYP/6-311++G**) may overestimate bond lengths by ~0.02 Å compared to X-ray data . Solvent corrections (e.g., PCM models) and vibrational frequency scaling factors (0.96–0.98) improve alignment. For electronic spectra, TD-DFT with CAM-B3LYP accounts for charge-transfer transitions .

Q. What strategies optimize hydrogen-bonding network analysis in its crystal structure?

  • Methodological Answer : Use Mercury software to visualize packing motifs. Key interactions include:

  • N–H⋯O Hydrogen Bonds : Form 12-membered synthons with d(D–A) = 2.87 Å and θ = 158° .
  • C–H⋯π Interactions : Stabilize layered structures (e.g., C–H distances ~2.9 Å to aromatic centroids) .
  • Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯H = 45%, H⋯O = 30%) .

Q. How does the iodide counterion influence biological interactions in drug delivery systems?

  • Methodological Answer : The iodide ion enhances lipofection efficiency in DOPE:DPPC liposomes by stabilizing vesicle fusion. The alkylammonium moiety in the thiazolium cation provides a secondary charge, critical for plasmid DNA binding and cellular uptake (e.g., GFP plasmid delivery into HeLa cells with ~70% efficiency) .

Q. What challenges arise in refining high-disorder regions of the crystal structure?

  • Methodological Answer : For disordered alkyl chains or solvent molecules:

  • Apply ISOR and SIMU restraints in SHELXL to limit unrealistic thermal motion.
  • Use PART instructions to model split positions, with occupancy ratios determined via free variable refinement .
  • Validate with residual density maps (Δρ < 0.3 eÅ⁻³) .

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